molecular formula C13H11ClFN B252774 N-(2-chloro-6-fluorobenzyl)aniline

N-(2-chloro-6-fluorobenzyl)aniline

Cat. No. B252774
M. Wt: 235.68 g/mol
InChI Key: FRXVJNYPRPXKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-6-fluorobenzyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of anilines, which are widely used in the pharmaceutical industry for the synthesis of various drugs. The purpose of

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)aniline involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, the compound has been shown to inhibit the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in the regulation of immune response.
Biochemical and Physiological Effects
N-(2-chloro-6-fluorobenzyl)aniline has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis. Additionally, the compound has been shown to modulate the immune response by inhibiting the activity of immune cells such as T-cells and macrophages.

Advantages and Limitations for Lab Experiments

N-(2-chloro-6-fluorobenzyl)aniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit high potency and selectivity for its target enzymes and signaling pathways. However, there are also limitations to its use in lab experiments. The compound has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, the compound has not been extensively studied for its toxicological effects, which may limit its use in vivo.

Future Directions

N-(2-chloro-6-fluorobenzyl)aniline has several potential future directions for scientific research. It can be further optimized for its therapeutic applications by improving its solubility and bioavailability. Additionally, it can be investigated for its potential use in combination therapy with other drugs for the treatment of various diseases. The compound can also be studied for its toxicological effects to ensure its safety for use in vivo. Finally, the compound can be further investigated for its potential use as a diagnostic tool in cancer imaging.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)aniline has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has also been investigated for its potential use as a diagnostic tool in cancer imaging.

properties

Product Name

N-(2-chloro-6-fluorobenzyl)aniline

Molecular Formula

C13H11ClFN

Molecular Weight

235.68 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]aniline

InChI

InChI=1S/C13H11ClFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2

InChI Key

FRXVJNYPRPXKNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C=CC=C2Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of aniline (3.95 mL, 43.3 mmol), 2-fluoro-6-chlorobenzaldehyde (7.46 g, 47.7 mmol) and glacial acetic acid (6.2 mL, 105.2 mmol) in dichloroethane (100 mL) was heated at 70° C. for 2 h. After cooling to rt, sodium triacetoxyborohydride (13.8 g, 65.1 mmol) was added and the mixture stirred at rt for 2.5 h, before further sodium triacetoxyborohydride (4.6 g, 21.7 mmol) was added and the mixture stirred at rt for 1 h. H2O (100 mL) was added cautiously and the mixture was stirred for 5 min; 10M aqueous NaOH (20 mL) and DCM (50 mL) were added, the phases were separated, and the aqueous phase was extracted with DCM (2×50 mL). The combined organic phases were washed with brine (50 mL) and concentrated in vacuo. Purification by gradient column chromatography eluting with 0-10% EtOAc in iso-hexane yielded the title compound (10.5 g, 44.6 mmol).
Quantity
3.95 mL
Type
reactant
Reaction Step One
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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